REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6](N)[C:5]=1[C:11]([O:13][CH3:14])=[O:12].Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[C:27]([Cu])#[N:28].[C-]#N.[K+]>O>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:27]#[N:28])[C:5]=1[C:11]([O:13][CH3:14])=[O:12] |f:2.3,4.5.6,8.9|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)N)C(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (4×150 ml)
|
Type
|
WASH
|
Details
|
the combined dichloromethane extracts were washed with water (2×100 ml), brine (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was purified by chromatography (dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)C#N)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.36 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |